Methylequisetin

Descripción general

Descripción

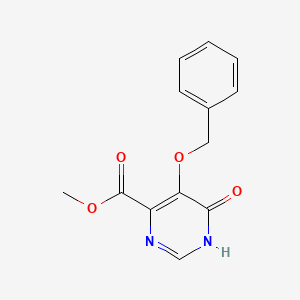

SecA inhibitor. Shows antiprotozoal effects (IC50 = 7 μM, T. brucei). Inhibits post-translational protein transport into the endoplasmic reticulum. Inhibits ATP-dependant translocation of precursor proteins across a bacterial cell membrane. Shows antibacterial and antifungal effects in vivo.

Aplicaciones Científicas De Investigación

Metabolite Production in Fungi

Methylequisetin is closely related to equisetin, a compound produced by the fungus Fusarium heterosporum. Research has shown that Fusarium heterosporum possesses genes responsible for producing equisetin and related compounds, highlighting its potential in biotechnological applications and natural product synthesis (Kakule et al., 2013).

Antiulcerogenic Activity

Equisetum palustre, a plant species known to contain flavonol diglucosides related to this compound, has been studied for its antiulcerogenic properties. It was found that a major constituent, kaempferol diglucoside, exhibits significant gastroprotective activity, suggesting potential therapeutic applications for this compound derivatives in treating peptic ulcers (Yeşilada & Gurbuz, 2010).

Histone Modification and Genetic Regulation

Studies have also explored the role of this compound-related compounds in epigenetic regulation. For instance, research on the n-SET domain of Set1, a histone methyltransferase, demonstrated its importance in regulating H3K4 methylation, a process crucial for gene expression and chromatin structure. This indicates the potential role of this compound-related compounds in modulating gene expression via epigenetic pathways (Kim et al., 2013).

Immunomodulatory and Anti-inflammatory Effects

Equisetum giganteum, containing compounds akin to this compound, has been evaluated for its immunomodulatory effects. Studies found that aqueous extracts of this plant reduced inflammation and modulated immune responses, suggesting the potential application of this compound and its derivatives in treating inflammatory conditions (Farinon et al., 2013).

Synthesis and Bioactivity of Equisetin

Research has also focused on the synthesis of equisetin, a related compound to this compound. Equisetin has been identified as a potent inhibitor of HIV-1 integrase, showcasing the importance of these compounds in developing antiviral therapies (Burke et al., 2000).

Cancer Research and DNA Methylation Analysis

In the context of cancer research, this compound-related compounds have been implicated in the study of DNA methylation patterns. For instance, Bayesian nonparametric differential analysis techniques have been applied to colorectal cancer DNA methylation datasets, aiding in the identification of genomic signatures associated with the disease (Gu et al., 2017).

Diuretic Properties in Traditional Medicine

Compounds related to this compound in Equisetum species have been reviewed for their diuretic properties, which are well-documented in traditional medicine. This suggests potential applications for these compounds in the development of treatments for conditions like hypertension (Wright et al., 2007).

Cell Cycle Regulation and Apoptosis

Equisetum hyemale extract, containing this compound-related compounds, has been shown to induce cell cycle arrest and apoptosis in leukemia cells. This demonstrates the potential of these compounds in developing treatments for certain types of cancer (Li et al., 2012).

Pharmacological Potential in Kidney Diseases

The Equisetum genus, which includes species containing this compound, has been the subject of research exploring their pharmacological potential in treating kidney diseases. Their widespread traditional use as diuretics and for treating genitourinary diseases underscores the therapeutic potential of this compound derivatives (Boeing et al., 2021).

Propiedades

IUPAC Name |

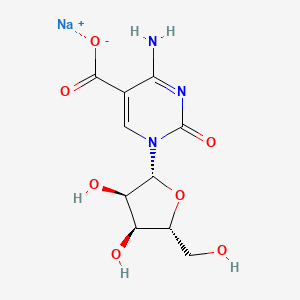

(3E,5S)-3-[[(1R,2S,4aR,6R,8aS)-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO4/c1-6-7-16-14(3)11-15-10-13(2)8-9-17(15)23(16,4)21(27)19-20(26)18(12-25)24(5)22(19)28/h6-7,11,13,15-18,25,27H,8-10,12H2,1-5H3/b7-6+,21-19+/t13-,15-,16+,17+,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPMRDYXXHRMRU-VCBFZIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H]1C(=C[C@H]2C[C@@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017684 | |

| Record name | Methylequisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405072-57-3 | |

| Record name | Methylequisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1437059.png)

![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)